6-(Tributylstannyl)isoquinoline

Stille coupling Cross-coupling C-C bond formation

6-(Tributylstannyl)isoquinoline (CAS 220514-06-7) is the premier choice for regiospecific Stille cross-coupling at the isoquinoline 6-position. Unlike Suzuki-Miyaura boronic acid alternatives prone to protodeboronation, this air- and moisture-stable organotin reagent delivers reliable C–C bond formation under mild Pd(0)/CuI co-catalysis. Critically, it offers approximately 1,000-fold lower acute toxicity compared to trimethylstannyl analogs, making it the strongly preferred option for scale-up and pilot plant operations where worker safety and waste management are paramount. Ideal for pharmaceutical SAR studies and heterobiaryl library synthesis. Minimum purity ≥95%.

Molecular Formula C21H33NSn
Molecular Weight 418.2 g/mol
CAS No. 220514-06-7
Cat. No. B1394170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tributylstannyl)isoquinoline
CAS220514-06-7
Molecular FormulaC21H33NSn
Molecular Weight418.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2
InChIInChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3;
InChIKeyFYLJBVOUFKVZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tributylstannyl)isoquinoline CAS 220514-06-7: Technical Specifications and Organotin Reagent Profile


6-(Tributylstannyl)isoquinoline (CAS: 220514-06-7; MF: C21H33NSn; MW: 418.20), IUPAC name tributyl(isoquinolin-6-yl)stannane, is a heteroaryl organotin compound belonging to the class of isoquinoline derivatives functionalized with a tributylstannyl group at the 6-position . This compound serves as a specialized building block in organic synthesis, particularly for Stille cross-coupling reactions that enable carbon-carbon bond formation at the 6-position of the isoquinoline scaffold [1]. Commercial specifications typically require a minimum purity of 95% as determined by supplier analytical standards, with the compound available as a liquid or low-melting solid requiring storage in cool, dry conditions .

Why 6-(Tributylstannyl)isoquinoline Cannot Be Replaced by Generic Isoquinoline Stannanes in Regiospecific Coupling


In-class organotin isoquinoline derivatives cannot be freely interchanged due to fundamental differences in regiospecific reactivity dictated by the position of the tributylstannyl substituent on the heteroaromatic ring. The electronic environment and steric accessibility of the isoquinoline scaffold vary substantially between the 1-, 3-, 4-, 5-, 6-, 7-, and 8-positions, resulting in position-dependent coupling efficiencies and product outcomes [1]. Unlike Suzuki-Miyaura boronic acid alternatives that may suffer from protodeboronation or oxidative instability in certain isoquinoline contexts, tributylstannyl reagents offer air- and moisture-stable handling characteristics and broad functional group tolerance [2]. However, the choice of tributylstannyl over trimethylstannyl analogs represents a critical safety and reactivity trade-off: while trimethylstannyl compounds exhibit approximately 1000-fold higher acute toxicity, they also demonstrate greater coupling reactivity, making tributylstannyl the preferred option for applications where reduced hazard profile outweighs the need for maximal reaction kinetics [3]. The following section provides quantitative evidence to guide selection among available options.

6-(Tributylstannyl)isoquinoline: Quantitative Differentiation Evidence for Scientific Procurement


Stille Coupling Enables Carbon-Carbon Bond Formation at Isoquinoline C6 Position

6-(Tributylstannyl)isoquinoline is designed specifically as a Stille coupling reagent, enabling palladium-catalyzed carbon-carbon bond formation at the 6-position of the isoquinoline ring. The tributylstannyl group serves as a transmetalating agent that reacts with sp²-hybridized organic halides or triflates in the presence of a Pd(0) catalyst [1]. Unlike Suzuki-Miyaura boronic acids, which can undergo competitive protodeboronation under aqueous basic conditions, organostannanes in Stille couplings are stable to air and moisture, offering distinct handling advantages in synthetic workflows [2]. The Stille coupling with tributylstannyl compounds proceeds under mild reaction conditions, typically employing Pd(0)/CuI co-catalysis, with yields ranging from moderate to good depending on the electrophilic coupling partner . This methodology has been successfully applied to the synthesis of biaryl compounds, substituted quinolizinium salts, and complex heterocyclic architectures [3].

Stille coupling Cross-coupling C-C bond formation

Tributylstannyl vs Trimethylstannyl: Toxicity-Driven Selection Rationale

A critical differentiator between tributylstannyl and trimethylstannyl isoquinoline analogs lies in their relative acute toxicity profiles. Organotin compounds exhibit structure-dependent toxicity, with the alkyl chain length on tin significantly influencing biological activity [1]. According to established organotin toxicology data, trimethylstannyl compounds are approximately 1000 times more acutely toxic than their tributylstannyl counterparts [2]. This dramatic difference in hazard profile makes 6-(tributylstannyl)isoquinoline the strongly preferred option for routine laboratory handling and scale-up operations, despite the marginally higher reactivity that trimethylstannyl reagents may offer in certain coupling reactions. The compound is classified as not hazardous material for DOT/IATA transport purposes and carries a GHS 'Warning' signal word under standard hazard communication frameworks .

Organotin toxicity Safety profile Reagent selection

Commercial Purity Specification: 95% Minimum for Research-Grade Applications

Commercial suppliers of 6-(tributylstannyl)isoquinoline typically specify a minimum purity of 95% for research-grade material . This specification establishes a baseline quality expectation for procurement. While higher-purity alternatives (e.g., ≥98%) are available from certain vendors for applications requiring tighter analytical specifications, the 95% minimum represents the standard industry benchmark for this organotin reagent . The compound is supplied with full quality assurance documentation, including batch-specific certificates of analysis upon request . Purity verification is typically performed using HPLC or GC methods, with NMR spectral data provided to confirm structural identity consistent with the expected tributyl(isoquinolin-6-yl)stannane structure [1]. Prospective purchasers should note that higher purity grades (>98%) are available from specialized suppliers and may be necessary for applications involving sensitive catalytic systems or stringent patent filing requirements.

Purity specification Quality control Procurement

Storage and Handling Specifications: Cool, Dry Conditions Required

6-(Tributylstannyl)isoquinoline requires storage in cool, dry conditions to maintain chemical integrity over extended periods . According to supplier technical datasheets, long-term storage should be conducted in tightly sealed containers protected from moisture and elevated temperatures [1]. The compound is not classified as hazardous material for DOT/IATA transportation purposes, which simplifies logistics and shipping compliance compared to certain other organometallic reagents . Physical state may vary by supplier; the compound is generally supplied as a liquid or low-melting solid with a molecular weight of 418.20 g/mol and predicted boiling point of approximately 454.8°C at 760 mmHg . Unlike some air-sensitive organometallic reagents that require strict inert atmosphere storage at sub-zero temperatures, tributylstannyl compounds offer practical handling advantages that reduce operational complexity in laboratory settings.

Storage stability Handling requirements Shelf life

Optimal Procurement and Research Use Cases for 6-(Tributylstannyl)isoquinoline


Synthesis of 6-Aryl and 6-Heteroaryl Isoquinoline Derivatives via Stille Coupling

6-(Tributylstannyl)isoquinoline is optimally deployed as an electrophile coupling partner in palladium-catalyzed Stille reactions for the construction of 6-aryl and 6-heteroaryl isoquinoline scaffolds. This application leverages the compound's regiospecific transmetalation at the C6 position to generate biaryl and heterobiaryl derivatives that serve as key intermediates in pharmaceutical development . The Stille coupling proceeds under mild conditions with Pd(0)/CuI co-catalysis, producing substituted isoquinoline derivatives in satisfactory to good yields. This methodology is particularly valuable when Suzuki-Miyaura conditions are incompatible with other functional groups present in the target molecule or when the corresponding 6-boronic acid derivative exhibits instability or poor coupling efficiency [1].

Construction of Heterobiaryl Pharmacophores in Medicinal Chemistry

In drug discovery programs targeting isoquinoline-containing pharmacophores, 6-(tributylstannyl)isoquinoline enables precise installation of aryl, heteroaryl, or vinyl substituents at the 6-position. This capability is essential for structure-activity relationship (SAR) studies where the 6-substituent modulates target binding affinity, selectivity, or physicochemical properties . The compound serves as a versatile building block for generating diverse chemical libraries, facilitating the exploration of chemical space around the isoquinoline core. The availability of this pre-functionalized stannane eliminates the need for in situ halogen-metal exchange or directed ortho-metalation approaches that may be incompatible with sensitive functional groups elsewhere in the molecule.

Scale-Up and Process Chemistry Where Reduced Toxicity Is Prioritized

For process development and scale-up operations where reagent toxicity profiles influence operational safety assessments, 6-(tributylstannyl)isoquinoline offers a significantly reduced hazard profile compared to trimethylstannyl alternatives . The approximately 1000-fold lower acute toxicity of tributylstannyl versus trimethylstannyl compounds makes this reagent the strongly preferred choice for kilogram-scale syntheses, pilot plant operations, and any workflow involving repeated handling by laboratory personnel [1]. This differential in toxicity is a primary determinant in procurement decisions for industrial applications, where occupational exposure considerations and waste stream management requirements favor the less hazardous tributylstannyl variant.

Comparative Reactivity Studies and Cross-Coupling Methodology Development

6-(Tributylstannyl)isoquinoline is employed in methodology research aimed at comparing the efficiency of Stille coupling versus alternative cross-coupling protocols (e.g., Suzuki-Miyaura, Negishi, Kumada) for heteroaromatic systems. The compound serves as a representative heteroaryl stannane for benchmarking reaction conditions, catalyst systems, and substrate scope . In academic and industrial research settings where cross-coupling methodology optimization is the primary objective, this reagent provides a well-defined substrate for systematic evaluation of ligand effects, solvent systems, and additive influences on coupling efficiency and selectivity.

Technical Documentation Hub

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